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2-Hydrazinyl-4-phenylpyridine

Cat. No.: B13668615
M. Wt: 185.22 g/mol
InChI Key: GCWYKIPXWZOQOA-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-phenylpyridine (CAS 42260-19-5) is a high-value chemical intermediate designed for pharmaceutical and organic synthesis research. This compound features a molecular formula of C11H11N3 and a molecular weight of 185.23 . The structure combines a hydrazine moiety with a phenyl-substituted pyridine ring, making it a versatile precursor for constructing complex heterocyclic systems, such as those found in active pharmaceutical ingredients and functional materials . As a building block, the reactive hydrazinyl group is instrumental in nucleophilic substitution reactions, condensation reactions, and the formation of various nitrogen-containing heterocycles like pyrazoles and triazoles . Researchers utilize this compound in the development of novel molecular entities, where it can serve as a key scaffold. Please note that this product is intended for research and development purposes only . It is not approved for use in humans, animals, or as a food additive. Handle with care in accordance with all applicable laboratory safety regulations. For comprehensive handling and safety information, including potential hazards such as skin and eye irritation, please request the Safety Data Sheet (SDS) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B13668615 2-Hydrazinyl-4-phenylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(4-phenylpyridin-2-yl)hydrazine

InChI

InChI=1S/C11H11N3/c12-14-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,12H2,(H,13,14)

InChI Key

GCWYKIPXWZOQOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)NN

Origin of Product

United States

Synthetic Methodologies for 2 Hydrazinyl 4 Phenylpyridine and Its Analogs

Direct Synthesis Approaches to 2-Hydrazinyl-4-phenylpyridine

The direct formation of the 2-hydrazinylpyridine scaffold is a cornerstone of its chemistry, with several reliable methods being established. These approaches focus on constructing the molecule through direct substitution or by building the pyridine (B92270) ring with the hydrazinyl group already conceived as part of the structure.

Hydrazinolysis of Halogenated Pyridine Precursors

A primary and widely employed method for the synthesis of 2-hydrazinylpyridines is the nucleophilic substitution of a halogen atom at the 2-position of the pyridine ring with hydrazine (B178648). This reaction, known as hydrazinolysis, typically involves reacting a 2-chloro- or 2-bromopyridine (B144113) derivative with hydrazine hydrate (B1144303).

The reaction of a 2-chloropyridine (B119429) derivative with an excess of hydrazine hydrate is a common strategy to produce the corresponding 2-hydrazinylpyridine. researchgate.net For instance, the synthesis of 2-Hydrazinyl-6-(2-naphthyl)-4-phenylpyridine-3-carbonitrile is achieved by reacting the precursor, 2-chloro-6-(2-naphthyl)-4-phenylpyridine-3-carbonitrile, with a 99% solution of hydrazine hydrate in dioxane. scispace.com This method demonstrates the utility of hydrazinolysis for preparing structurally complex analogs.

Patented industrial processes also describe the synthesis of 2-hydrazinylpyridine derivatives through the reaction of a pyridine halide with hydrazine hydrate. patsnap.comgoogle.com These methods emphasize gentle reaction conditions, such as low temperatures under an inert gas atmosphere, to ensure safety and improve yield. google.com

Table 1: Examples of Hydrazinolysis Reactions for Synthesis of 2-Hydrazinylpyridine Analogs

PrecursorReagentsSolventConditionsProductReference
2-Chloro-6-(2-naphthyl)-4-phenylpyridine-3-carbonitrileHydrazine hydrate (99%)DioxaneStirred mixture2-Hydrazinyl-6-(2-naphthyl)-4-phenylpyridine-3-carbonitrile scispace.com
2-Chloropyridine derivativeHydrazine hydrate (excess)Not specifiedNot specified2-Hydrazinylpyridine derivative researchgate.net
Pyridine halide AHydrazine hydrateTertiary AmineReflux under inert gas2-Hydrazinylpyridine derivative P patsnap.comgoogle.com

Multicomponent Reaction (MCR) Strategies for Pyridine Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules. organic-chemistry.orgtaylorfrancis.com For the synthesis of substituted pyridines, the Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR. organic-chemistry.org

More advanced MCRs have been developed for the synthesis of highly functionalized nitrogen-rich heterocycles. One such strategy involves a one-pot, three-component reaction of a 2-hydrazinyl-azine (such as 2-hydrazinylpyridine), an isocyanide, and an aldehyde or ketone. acs.org This reaction, catalyzed by scandium triflate, proceeds at room temperature to afford pyrido-, pyrimido-, and benzothiazolo-triazines. acs.org The mechanism is believed to involve a nonconcerted [5 + 1]-cycloaddition between the isocyanide and a Schiff base intermediate formed from the 2-hydrazinylpyridine and the aldehyde. acs.org

Table 2: Three-Component Reaction for Synthesis of Fused Triazines from 2-Hydrazinyl-azines

Component 1Component 2Component 3CatalystSolventTemperatureReference
2-Hydrazinyl-azineIsocyanideAldehyde or KetoneScandium triflateDCM/MeOH (3:1)Room Temperature acs.org

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of synthetic routes to 2-hydrazinylpyridines and their precursors. Catalysts can be employed in the formation of the halogenated pyridine precursor or in subsequent transformations of the 2-hydrazinylpyridine product.

In the preparation of the pyridine halide precursors needed for hydrazinolysis, mixed catalysts of platinum on carbon (Pt/C) and palladium on carbon (Pd/C) have been used. patsnap.comgoogle.com This catalytic system is reported to significantly improve the selectivity and reaction rate of the hydrogen substitution reaction used to prepare the pyridine halide from its precursor. google.com

Furthermore, iodine has been utilized as a metal-free catalyst in reactions involving 2-hydrazinylpyridines. For example, an iodine-catalyzed, one-pot reaction has been developed to synthesize 1,2,4-triazolo[4,3-a]pyridines from 2-hydrazinylpyridines. acs.org The combination of iodine and dimethyl sulfoxide (B87167) (I2/DMSO) acts as a versatile and eco-friendly oxidative system, providing an alternative to metal catalysts for various C-C and C-heteroatom bond formations. researchgate.net

Table 3: Catalysts Used in the Synthesis and Reactions of 2-Hydrazinylpyridines

StepCatalystRoleSubstratesReference
Precursor Synthesis8% Pt/C : 8% Pd/C (1:10)Improves selectivity and rate of hydrogen substitution2,3,6-trichloropyridine patsnap.com
Product TransformationIodineMetal-free catalyst for C-N bond formation2-Hydrazinylpyridines acs.org
Product TransformationI2/DMSOOxidative system for C-C and C-heteroatom bond formation2-Hydrazinylpyridines researchgate.net

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. This includes the use of solvent-free reaction conditions and energy-efficient activation methods like microwave irradiation, which can lead to higher yields, shorter reaction times, and cleaner reaction profiles. researchgate.net

Solvent-Free Reaction Environments

Performing reactions without a solvent, or in a solvent-free environment, reduces waste and can sometimes enhance reaction rates and selectivity. The synthesis of 2,4,6-triarylpyridines, structural cousins of the target molecule's core, has been achieved under solvent-free conditions at elevated temperatures (110 °C) using a magnetic nanocatalyst (Fe3O4@SiO2@PCLH-TFA). nih.gov This approach highlights the potential for synthesizing complex pyridines without the need for conventional solvents.

In a similar vein, ionic liquids have been used as both the catalyst and the reaction medium in a one-pot, solvent-free synthesis of hydrazinyl thiazoles, demonstrating another green approach that could be adapted for pyridine synthesis. researchgate.net These methods offer advantages such as operational simplicity and, in the case of magnetic catalysts, easy separation and reusability. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. researchgate.net This technique uses microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes, as well as improved product yields and purity. researchgate.netmdpi.com

The hydrazinolysis step itself can be significantly accelerated using microwave irradiation. The synthesis of dihydrazide derivatives of 1,4-dihydropyridines from their corresponding diesters was achieved in 15-20 minutes under microwave irradiation, a significant improvement over conventional heating methods. derpharmachemica.com Similarly, multicomponent reactions, such as the synthesis of triazolo-azines from 2-hydrazinylpyridine, can be performed under microwave conditions, often leading to higher yields in shorter times. acs.org The efficiency of microwave-assisted synthesis makes it a highly attractive green alternative to traditional thermal heating. mdpi.comscispace.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeMethodReaction TimePower/TempYieldReference
Hydrazinolysis of 1,4-DHP diesterMicrowave15-20 min590 WNot specified derpharmachemica.com
Cyclization of ChalconeConventional10-12 hReflux62-75% mdpi.com
Cyclization of ChalconeMicrowave5-10 min500 W / 150°C81-92% mdpi.com
Synthesis of Triazolo-azineMicrowave60 min120 °CModerate acs.org

Polyethylene (B3416737) Glycol (PEG)-Mediated Syntheses

Polyethylene glycol (PEG) has emerged as a green and efficient reaction medium for various organic transformations. researchgate.netresearchgate.net Its properties, such as being non-toxic, inexpensive, and recyclable, make it an attractive alternative to conventional volatile organic solvents. researchgate.neteurjchem.com In the context of pyridine chemistry, PEG-400 has been successfully employed as a medium for the synthesis of various pyridine derivatives. researchgate.netresearchgate.net

One notable application involves the one-pot, three-component synthesis of 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives. This reaction, conducted in PEG-400, proceeds without a catalyst and demonstrates broad functional group tolerance, producing excellent yields. researchgate.netresearchgate.net The process involves the reaction of 1H-pyrazol-3-amino-5-methyl, various aromatic or heteroaromatic aldehydes, and CH-active compounds. researchgate.net While this example doesn't directly synthesize this compound, it highlights the potential of PEG as a medium for constructing complex pyridine-containing scaffolds. The use of PEG facilitates a more environmentally friendly and economically viable synthetic route. researchgate.net

Furthermore, PEG has been utilized in the synthesis of 2,4,6-triarylpyridines. The reaction of p-aminoacetophenone with aryl aldehydes in PEG, followed by treatment with ammonium (B1175870) acetate, provides the desired products in good yields in a one-pot procedure. psu.edu This method can be modulated to isolate intermediate chalcones or 1,5-diketones by adjusting the reactant ratios. psu.edu This demonstrates the versatility of PEG in mediating condensation reactions crucial for forming the pyridine ring.

A stepwise approach for the synthesis of monodisperse polyethylene glycols (PEGs) has also been developed, which could be relevant for creating well-defined PEG-ylated this compound derivatives. This method utilizes a base-labile protecting group, allowing for a more efficient one-pot elongation of the PEG chain. beilstein-journals.org

The following table summarizes the types of reactions and products synthesized in PEG, underscoring its utility in pyridine chemistry.

Product TypeReactantsSolventCatalystKey Feature
4,7-Dihydro-2H-pyrazolo[3,4-b]pyridines1H-pyrazol-3-amino-5-methyl, aldehydes, CH-active compoundsPEG-400Catalyst-freeGreen, one-pot, three-component reaction with high yields. researchgate.netresearchgate.net
2,4,6-Triarylpyridinesp-Aminoacetophenone, aryl aldehydes, ammonium acetatePEGBaseOne-pot synthesis with the ability to isolate intermediates. psu.edu
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one derivativesVarious aldehydes, anthranilamidePEG-400Catalyst-freeNovel and efficient synthesis with good to excellent yields. eurjchem.com

Preparation of Functionalized this compound Derivatives

The functionalization of 2-hydrazinylpyridines is a critical step in developing new compounds with diverse chemical properties and potential applications. These reactions often target the hydrazine moiety or the pyridine ring itself.

A common method for preparing 2-hydrazinylpyridine derivatives involves the reaction of a corresponding 2-halopyridine with hydrazine hydrate. For instance, 2,3-dichloropyridine (B146566) reacts with hydrazine hydrate in the presence of a polar solvent to yield 3-chloro-2-hydrazinylpyridine with high efficiency. google.com Similarly, 2-hydrazinyl-6-(2-naphthyl)-4-phenylpyridine-3-carbonitrile can be synthesized from the corresponding 2-chloropyridine derivative and hydrazine hydrate in dioxane. scispace.com

Once the 2-hydrazinylpyridine core is formed, the hydrazine group can be further modified. For example, it can be reacted with aldehydes or ketones to form hydrazones. A specific derivative, 2-((E)-2-((5-bromothiophen-2-yl)methylene)hydrazinyl)-4-methyl-6-phenylpyridine-3-carbonitrile, was synthesized by reacting 2-hydrazinyl-4-methyl-6-phenylpyridine-3-carbonitrile with 5-bromothiophene-2-carbaldehyde. researchgate.net

Functionalization can also lead to the formation of fused heterocyclic systems. For example, 1,2,4-triazolo[4,3-a]pyridines can be synthesized from 2-hydrazinylpyridines through oxidative cyclization. researchgate.net This transformation can be achieved using environmentally friendly reagents like I2/DMSO. researchgate.net Another approach involves the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates to yield 3-methylphosphonylated researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines. researchgate.net

Furthermore, 2-hydrazinylpyridines can serve as substrates in metal-free C(sp³)–H bond functionalization and tandem cyclization reactions to produce quinoline (B57606) derivatives. nih.govacs.org This strategy offers a mild and environmentally friendly approach to constructing complex molecular architectures. nih.govacs.org The reaction of 2-hydrazinylpyridines with 2-styrylanilines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a catalyst such as iodine in DMSO leads to the formation of 2-heteroaromatic quinolines in good yields. nih.govacs.org

The table below provides a summary of various functionalized 2-hydrazinylpyridine derivatives and the general synthetic approaches.

Derivative ClassStarting MaterialsReagents/ConditionsKey Transformation
Substituted 2-Hydrazinylpyridines2-Halopyridines, Hydrazine HydratePolar solvent, RefluxNucleophilic substitution of the halide. google.com
Hydrazones2-Hydrazinylpyridines, Aldehydes/KetonesMethanol, Acid catalystCondensation reaction. researchgate.net
researchgate.netCurrent time information in Bangalore, IN.researchgate.netTriazolo[4,3-a]pyridines2-Hydrazinylpyridines, Various coupling partnersI2/DMSO or RuCl3/OxoneOxidative intramolecular C-N bond formation. researchgate.net
2-Heteroaromatic Quinolines2-Hydrazinylpyridines, 2-StyrylanilinesI2, TBHP, DMSOMetal-free C(sp³)–H functionalization and cyclization. nih.govacs.org
Thiazole (B1198619) and Pyridine Derivatives2-Hydrazinyl-4-phenylthiazole, various reagentsEthanol, RefluxFormation of various heterocyclic systems. nih.govresearchgate.net

Reactivity and Derivatization Strategies of 2 Hydrazinyl 4 Phenylpyridine

Nucleophilic Reactions of the Hydrazinyl Moiety

The presence of the -NHNH₂ group, with its two nitrogen atoms possessing lone pairs of electrons, makes 2-Hydrazinyl-4-phenylpyridine a potent binucleophile. The terminal amino group (-NH₂) is particularly reactive, readily engaging with electrophilic centers. This reactivity is the foundation for its extensive use in derivatization strategies.

One of the most fundamental reactions of the hydrazinyl group is its condensation with carbonyl compounds such as aldehydes and ketones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by dehydration, to yield hydrazones, a class of compounds containing a carbon-nitrogen double bond (C=N) and also known as Schiff bases.

This reaction is often the initial step in multi-component reactions and serves as a crucial method for forming a C-N bond, which can then be followed by intramolecular cyclization. acs.orgacs.org For instance, the reaction of 2-hydrazinylpyridine with various aldehydes and ketones produces the corresponding Schiff base intermediate, which is often not isolated but reacted further in situ. acs.orgacs.org The formation of these hydrazones is also a key step in the synthesis of pyrazole (B372694) derivatives, where 2-hydrazinylpyridine is first condensed with acetophenones to generate the hydrazone precursor required for subsequent cyclization. mdpi.com

Table 1: Examples of Carbonyl Compounds for Schiff Base Formation with 2-Hydrazinylpyridines
Carbonyl Compound TypeSpecific ExampleResulting IntermediateReference
Aromatic AldehydeBenzaldehydeHydrazone (Schiff Base) acs.orgacs.org
Aliphatic AldehydePropanaldehydeHydrazone (Schiff Base) acs.org
KetoneAcetoneHydrazone (Schiff Base) acs.org
Aromatic KetoneAcetophenoneHydrazone (Schiff Base) mdpi.com

The true synthetic utility of this compound is realized in its application as a building block for fused heterocyclic systems. The hydrazinyl group provides the necessary nitrogen atoms to form five- or six-membered rings fused to the parent pyridine (B92270) core. These reactions often proceed through an initial condensation or addition step, followed by an intramolecular cyclization and dehydration or elimination.

The acs.orgmdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridine scaffold is a prominent heterocyclic system that can be efficiently synthesized from 2-hydrazinylpyridine precursors. This transformation involves the annulation of a triazole ring across the N1-C2 bond of the pyridine ring. Several synthetic strategies have been developed to achieve this.

One common method involves the reaction of 2-hydrazinylpyridine with reagents that can provide the single carbon atom required for the triazole ring. Carboxylic acids, in the presence of a dehydrating agent, or acyl chlorides are frequently used for this purpose. researchgate.net Another versatile approach is the reaction with isothiocyanates, which, following an electrochemically induced desulfurative cyclization, yields 3-amino- acs.orgmdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyridines. organic-chemistry.org Furthermore, one-pot reactions involving 2-hydrazinopyridine (B147025), an aldehyde, and an isocyanate can also produce the triazolopyridine core. acs.orgacs.org A plausible mechanism for many of these transformations involves the initial formation of a hydrazone or acylhydrazide, which then undergoes oxidative or thermal cyclization to form the fused triazole ring. researchgate.net

Table 2: Reagents for the Synthesis of acs.orgmdpi.comorganic-chemistry.orgTriazolo[4,3-a]pyridines from 2-Hydrazinylpyridines
Reagent ClassSpecific ExampleKey Reaction ConditionsReference
IsothiocyanatesPhenyl isothiocyanateElectrochemical induction, no transition metal organic-chemistry.org
IsocyanatesTosyl isocyanateMicrowave irradiation or room temperature acs.orgacs.org
Carboxylic Acids / Acyl HalidesBenzoic acidDehydrating agent (e.g., POCl₃) researchgate.net
α-Keto AcidsPhenylglyoxylic acidKI-catalyzed oxidative cyclization researchgate.net

Pyridotriazines represent another class of fused heterocycles accessible from this compound. Specifically, the pyrido[2,1-c] acs.orgmdpi.comorganic-chemistry.orgtriazine scaffold can be constructed using a novel one-pot, three-component reaction. acs.orgacs.org This reaction combines a 2-hydrazinylazine, an aldehyde or ketone, and an isocyanide in the presence of a Lewis acid catalyst like scandium triflate. acs.orgacs.org The mechanism is believed to proceed through the initial formation of a Schiff base from the hydrazine and the carbonyl compound. This is followed by a [4+1] cycloaddition with the isocyanide to furnish the six-membered triazine ring. acs.orgacs.org

Additionally, classical cyclization methods involve reacting 2-hydrazinylpyridines with 1,3-dicarbonyl compounds or their equivalents. For example, reaction with dimethyl-2-oxoglutarate under reflux in acetic acid can lead to the formation of the pyrido[1,2-b] acs.orgmdpi.comorganic-chemistry.orgtriazinone skeleton. univ-blida.dz

Table 3: Selected Multicomponent Reaction for Pyrido[2,1-c] acs.orgmdpi.comorganic-chemistry.orgtriazine Synthesis
Hydrazine ComponentCarbonyl ComponentIsocyanide ComponentCatalystReference
2-HydrazinopyridinePropanaltert-Butyl isocyanideSc(OTf)₃ acs.orgacs.org
2-HydrazinopyridineAcetoneCyclohexyl isocyanideSc(OTf)₃ acs.orgacs.org

Pyridine-pyrazole hybrids are compounds where a pyrazole ring is attached to the pyridine core, often through the N1 position of the pyrazole. The synthesis of these structures leverages the reactivity of the hydrazinyl group with 1,3-dielectrophilic reagents. A prominent method is the Vilsmeier-Haack reaction. In this approach, a hydrazone, pre-formed from 2-hydrazinylpyridine and an acetophenone, is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). mdpi.com This transforms the hydrazone into a 1,3-biselectrophilic intermediate which undergoes cyclocondensation to form the pyrazole ring, often with simultaneous formylation at the C4 position of the newly formed ring. mdpi.com This strategy provides a direct route to 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com

Table 4: Synthesis of 1-(Pyridin-2-yl)pyrazoles via Vilsmeier-Haack Reaction
Starting Hydrazone Precursor (from 2-Hydrazinylpyridine and...)ReactionProduct TypeYield RangeReference
Various substituted acetophenonesVilsmeier-Haack cyclization-formylation3-Aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes66-85% mdpi.com

The synthesis of 1,3,4-thiadiazole (B1197879) and thiazole (B1198619) rings linked to the pyridine moiety can be achieved by first converting the hydrazinyl group into a thiosemicarbazide (B42300). This is typically done by reacting this compound with an isothiocyanate or by reacting its hydrazone derivative with thiosemicarbazide. The resulting thiosemicarbazide is a versatile intermediate for further cyclization.

For the synthesis of 2-amino-1,3,4-thiadiazoles, the thiosemicarbazide intermediate can undergo cyclodehydration with carboxylic acids in the presence of a strong dehydrating agent such as phosphorus oxychloride. mdpi.com This reaction involves acylation of the thiosemicarbazide followed by intramolecular cyclization and water elimination. mdpi.comencyclopedia.pub

To form a thiazole ring, the thiosemicarbazide derivative can be reacted with α-haloketones. nih.govresearchgate.net This reaction, known as the Hantzsch thiazole synthesis, involves the condensation of the thioamide part of the thiosemicarbazide with the α-haloketone to form the five-membered thiazole ring. researchgate.net

Table 5: General Synthetic Pathways to Thiadiazoles and Thiazoles from Hydrazine Precursors
Target HeterocycleKey IntermediateCyclization ReagentGeneral Reaction TypeReference
1,3,4-ThiadiazoleThiosemicarbazideCarboxylic Acid / POCl₃Cyclodehydration mdpi.com
ThiazoleThiosemicarbazoneα-HaloketoneHantzsch Synthesis nih.govresearchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable for substituted analogs)

Direct electrophilic aromatic substitution on the pyridine ring of this compound is not a well-documented process in the scientific literature. However, the general principles of electrophilic aromatic substitution on pyridine can be applied to understand its expected reactivity.

The pyridine ring is known to be significantly less reactive towards electrophiles compared to benzene. quimicaorganica.orgaklectures.com This reduced reactivity is a consequence of the electronegative nitrogen atom, which deactivates the ring by withdrawing electron density. youtube.com Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom is readily protonated, forming a pyridinium (B92312) cation. This positive charge further deactivates the ring, making it even less susceptible to attack by electrophiles. gcwgandhinagar.com

Should an electrophilic aromatic substitution reaction occur on an unsubstituted pyridine ring, the substitution is directed to the 3- and 5-positions. quimicaorganica.orgstudy.com This is because the cationic intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom. study.com In the case of this compound, the existing substituents would influence the position of any potential electrophilic attack. The phenyl group at the 4-position and the hydrazinyl group at the 2-position would need to be considered in determining the regioselectivity.

It is also important to note that the hydrazinyl group is itself a reactive site for electrophiles. Therefore, any attempt at electrophilic aromatic substitution on the pyridine ring would likely face competition from reactions at the hydrazinyl moiety.

Metal Complexation and Coordination Chemistry

The presence of multiple nitrogen atoms with lone pairs of electrons makes this compound a promising candidate for use as a ligand in coordination chemistry. The pyridine nitrogen and the two nitrogen atoms of the hydrazinyl group can all potentially coordinate to a metal center.

While this compound itself can act as a ligand, it is more commonly utilized as a precursor for the synthesis of more complex, multidentate ligands. A common strategy involves the condensation of the hydrazinyl group with aldehydes or ketones to form hydrazones. researchgate.net These hydrazone ligands often exhibit enhanced coordinating abilities and can form stable chelate rings with metal ions.

The design of these ligands can be tailored to achieve specific coordination geometries and electronic properties in the resulting metal complexes. For example, the choice of the aldehyde or ketone reactant can introduce additional donor atoms, such as oxygen or sulfur, which can also coordinate to the metal center. This versatility allows for the creation of a wide range of ligands with varying denticity and steric and electronic properties, suitable for coordinating with a variety of transition metals. researchgate.net

The coordination of this compound or its derivatives to transition metals can lead to the formation of a diverse array of complexes with interesting structural and electronic properties. The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques.

In a typical octahedral Co(II) complex with a hydrazone ligand derived from a hydrazinopyridine, the ligand would coordinate to the metal center through the pyridine nitrogen, the azomethine nitrogen, and potentially another donor atom from the aldehyde or ketone precursor. The remaining coordination sites would be occupied by other ligands, such as water molecules or anions.

Table 1: Representative Spectroscopic and Magnetic Data for Analogous Co(II) Hydrazone Complexes

Complex ν(C=N) (cm⁻¹) Electronic Transitions (nm) Magnetic Moment (μB) Proposed Geometry
[Co(L¹)₂(H₂O)₂] ~1610 ~480, ~550 ~4.8 - 5.2 Octahedral
[Co(L²)Cl₂] ~1605 ~500, ~600 ~4.9 - 5.3 Octahedral

Data is hypothetical and based on typical values for analogous Co(II) hydrazone complexes.

Similar to cobalt, the coordination chemistry of nickel(II) with ligands derived from 2-hydrazinopyridine has been explored. Nickel(II) complexes with hydrazone ligands often adopt octahedral or square planar geometries, depending on the ligand field strength and the nature of the other coordinating species. chemijournal.commdpi.com

The characterization of these complexes would involve techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, alongside spectroscopic methods to probe the electronic and vibrational properties. For example, a new nickel(II) complex with a hydrazone derived from 4-acetylpyridine (B144475) benzoyl hydrazone has been synthesized and structurally characterized, revealing a distorted octahedral geometry around the Ni(II) ion. researchgate.net

Table 2: Representative Structural and Spectroscopic Data for Analogous Ni(II) Hydrazone Complexes

Complex Coordination Geometry Key Bond Lengths (Å) ν(C=N) (cm⁻¹) Electronic Transitions (nm)
[Ni(L³)₂(H₂O)₂] Octahedral Ni-N(py): ~2.1, Ni-N(azo): ~2.0, Ni-O: ~2.1 ~1600 ~380, ~650, ~1050
[Ni(L⁴)] Square Planar Ni-N(py): ~1.9, Ni-N(azo): ~1.85 ~1615 ~450, ~550

Data is hypothetical and based on typical values for analogous Ni(II) hydrazone complexes.

Copper(I) and Copper(II) complexes with pyridine-containing ligands are extensively studied due to their diverse applications. While specific complexes of this compound are not reported, numerous studies on copper complexes with related ligands provide insight into their potential coordination behavior. nih.govresearchgate.net

Copper(II) complexes with hydrazone ligands derived from hydrazinopyridines can exhibit a range of coordination numbers and geometries, with square planar and distorted octahedral being common. frontiersin.org These complexes are often characterized by their distinct colors and magnetic properties. The synthesis of a Cu(II)-phenylhydrazine complex has been reported, resulting in a square planar geometry. researchgate.net

Table 3: Representative EPR and Magnetic Data for Analogous Cu(II) Complexes

Complex g-values (EPR) Magnetic Moment (μB) Proposed Geometry
[Cu(L⁵)Cl₂] g∥ ≈ 2.25, g⊥ ≈ 2.06 ~1.8 - 2.2 Distorted Square Planar
[Cu(L⁶)₂(H₂O)₂] giso ≈ 2.15 ~1.9 - 2.1 Distorted Octahedral

Data is hypothetical and based on typical values for analogous Cu(II) complexes.

Formation and Characterization of Transition Metal Complexes

Zinc(II) Complexes

No studies detailing the synthesis, characterization, or structural analysis of Zinc(II) complexes specifically involving this compound as a ligand were identified. While research exists on Zinc(II) complexes with other pyridine derivatives, hydrazones, and related nitrogen-containing heterocyclic ligands, this information falls outside the explicit scope of the request and cannot be substituted. nih.govnih.govrsc.org

Stereochemical Aspects of Coordination

There is no available literature that discusses the stereochemical aspects of this compound's coordination to metal centers. Research into topics such as the formation of geometric (cis/trans) or optical isomers requires specific experimental or computational data for the coordination complexes of this compound, which is currently not present in the accessible scientific domain.

Derivatization for Enhanced Analytical Performance in Research

Introduction of Chromophores for Spectroscopic Detection

No research was found describing the derivatization of this compound itself through the introduction of chromophoric groups for the purpose of enhanced spectroscopic (e.g., UV-Vis) detection. The available literature on chromophoric derivatization focuses on using various reagents to modify other target analytes that lack sufficient absorbance, rather than modifying this compound. researchgate.netmdpi.comnih.gov

Strategies for Mass Spectrometry (MS) Signal Enhancement

While the broader class of hydrazinopyridines has been explored for enhancing mass spectrometry signals, no studies were specifically found for this compound. Extensive research highlights the use of the analogous compound, 2-hydrazino-1-methylpyridine (HMP), as a derivatizing agent to improve the ionization efficiency and detection sensitivity of other molecules, such as oxosteroids, in LC-MS analysis. nih.govresearchgate.netnih.govresearchgate.netulster.ac.uk However, these findings are specific to HMP and its derivatives and cannot be accurately attributed to this compound without direct experimental evidence. Adhering to the strict exclusionary instructions of the request, this related but distinct information cannot be used.

Due to the absence of specific research data for this compound in the areas of Zinc(II) complex formation, coordination stereochemistry, and its derivatization for enhanced analytical detection, it is not possible to generate the requested article. Proceeding would require speculation or the inclusion of data from analogous but different compounds, which would violate the core instructions of scientific accuracy and strict adherence to the specified subject.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Hydrazinyl 4 Phenylpyridine Compounds

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical method that provides information about the molecular vibrations of a compound. By analyzing the absorption or scattering of light, Fourier Transform Infrared (FT-IR) and Raman spectroscopy can identify functional groups and provide a fingerprint of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2-Hydrazinyl-4-phenylpyridine, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its distinct functional groups: the pyridine (B92270) ring, the phenyl ring, and the hydrazinyl substituent.

The N-H stretching vibrations of the hydrazinyl group (-NHNH2) are anticipated to appear as two distinct bands in the region of 3400-3200 cm-1, corresponding to the asymmetric and symmetric stretching modes of the terminal -NH2 group. The N-H bending (scissoring) vibration is typically observed around 1630-1580 cm-1.

The aromatic C-H stretching vibrations of both the pyridine and phenyl rings are expected in the 3100-3000 cm-1 region. The C=C and C=N stretching vibrations within the pyridine and phenyl rings will give rise to a series of sharp bands in the 1600-1400 cm-1 range. Specifically, the C=C stretching of the phenyl ring usually appears around 1600, 1580, 1500, and 1450 cm-1. The pyridine ring vibrations are also found in this region and can sometimes overlap with the phenyl ring absorptions.

Out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the aromatic rings and are expected in the 900-650 cm-1 region. For the 4-substituted pyridine ring, a strong band is anticipated around 850-800 cm-1. The monosubstituted phenyl ring will show strong absorptions around 770-730 cm-1 and 710-690 cm-1.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3300Asymmetric N-H StretchHydrazinyl (-NH₂)
3300-3200Symmetric N-H StretchHydrazinyl (-NH₂)
3100-3000Aromatic C-H StretchPyridine & Phenyl Rings
1620-1590N-H Bend (Scissoring)Hydrazinyl (-NH₂)
1600-1400C=C and C=N StretchPyridine & Phenyl Rings
850-800C-H Out-of-Plane Bend4-Substituted Pyridine
770-730C-H Out-of-Plane BendMonosubstituted Phenyl
710-690C-H Out-of-Plane BendMonosubstituted Phenyl

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar and symmetric molecular vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings are expected to be particularly prominent. The ring breathing mode of the 4-substituted pyridine ring should produce a strong and sharp band. Similarly, the symmetric ring breathing vibration of the monosubstituted phenyl ring is anticipated to be a strong feature.

The C-H stretching vibrations of the aromatic rings will also be visible in the 3100-3000 cm-1 region. The C=C stretching vibrations of the phenyl and pyridine rings will appear in the 1600-1400 cm-1 range, often with different relative intensities compared to the FT-IR spectrum. The symmetric N-N stretch of the hydrazinyl group, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000Aromatic C-H StretchPyridine & Phenyl Rings
~1605C=C Ring StretchPhenyl Ring
~1030Symmetric Ring Breathing4-Substituted Pyridine
~1000Symmetric Ring BreathingMonosubstituted Phenyl
~900N-N StretchHydrazinyl Group

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Studies

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the hydrazinyl group, the pyridine ring, and the phenyl ring.

The protons of the -NHNH2 group are expected to appear as broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange. The chemical shift of these protons can be sensitive to solvent and concentration, but they are generally expected in the downfield region.

The protons of the 4-phenylpyridine (B135609) moiety will exhibit characteristic splitting patterns. The pyridine ring protons are expected to show three signals. The proton at the 6-position (adjacent to the nitrogen and the hydrazinyl group) will likely be the most downfield. The protons at the 3- and 5-positions will also have distinct chemical shifts.

The protons of the phenyl group will appear as a multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The ortho-, meta-, and para-protons may be resolved, depending on the solvent and the magnetic field strength of the NMR instrument.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
-NH-Broad singlets (br)
-NH₂Broad singlets (br)
Pyridine H-3~6.8 - 7.2d
Pyridine H-5~7.3 - 7.7dd
Pyridine H-6~8.0 - 8.4d
Phenyl H-2', H-6'~7.5 - 7.9m
Phenyl H-3', H-4', H-5'~7.2 - 7.5m

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Investigations

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.

The carbon atom of the pyridine ring attached to the hydrazinyl group (C-2) is expected to be significantly shielded compared to the other pyridine carbons. The carbon atom at the 4-position, bonded to the phenyl group, will also have a characteristic chemical shift. The remaining pyridine carbons (C-3, C-5, and C-6) will appear at distinct positions.

The phenyl group will show four signals: one for the ipso-carbon (C-1'), one for the ortho-carbons (C-2' and C-6'), one for the meta-carbons (C-3' and C-5'), and one for the para-carbon (C-4'). The chemical shifts of these carbons will be influenced by the electronic effects of the pyridine substituent.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
Pyridine C-2~160 - 165
Pyridine C-3~105 - 110
Pyridine C-4~145 - 150
Pyridine C-5~115 - 120
Pyridine C-6~148 - 152
Phenyl C-1'~135 - 140
Phenyl C-2', C-6'~127 - 130
Phenyl C-3', C-5'~128 - 131
Phenyl C-4'~129 - 132

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment will show correlations between protons that are coupled to each other. For this compound, this would confirm the coupling between adjacent protons on the pyridine ring (e.g., H-5 and H-6) and within the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby providing a definitive structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and verification of synthetic compounds like this compound. It provides precise information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling confirmation of its molecular weight and offering insights into its structural connectivity.

Electrospray Ionization (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, thermally labile molecules such as this compound. In positive ion mode, the molecule readily accepts a proton, primarily on the basic nitrogen atoms of the pyridine ring or the hydrazinyl group, to form the protonated molecular ion [M+H]⁺.

For this compound (C₁₁H₁₁N₃, Molar Mass: 185.23 g/mol ), the ESI-MS spectrum is expected to show a prominent base peak corresponding to the [M+H]⁺ ion at an m/z of approximately 186.1.

The fragmentation of the [M+H]⁺ ion under collision-induced dissociation (CID) in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for hydrazine (B178648) and pyridine derivatives include the cleavage of the N-N bond and fragmentations of the heterocyclic ring. libretexts.orgmdpi.com Proposed fragmentation patterns are crucial for distinguishing isomers and confirming the identity of the compound.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

Fragment IonProposed Structure/LossPredicted m/z
[M+H]⁺Protonated Parent Molecule186.1
[M+H - NH₃]⁺Loss of ammonia169.1
[M+H - N₂H₄]⁺Loss of hydrazine154.1
[C₁₁H₉N]⁺Phenylpyridine cation155.1
[C₅H₄N]⁺Pyridyl cation78.1
[C₆H₅]⁺Phenyl cation77.1

This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios in a positive-mode ESI-MS/MS experiment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which is critical for unambiguously determining its elemental composition. nih.gov For this compound, the theoretical exact mass of the neutral molecule (C₁₁H₁₁N₃) is 185.0953. In a high-resolution mass spectrometer, the protonated molecule [M+H]⁺ would be observed at m/z 186.1031.

This high degree of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, a compound with the formula C₁₂H₁₄O (nominal mass 186) would have an exact [M+H]⁺ mass of 187.1123, which is easily distinguishable from that of this compound by HRMS. The ability of HRMS to confirm the elemental formula with high confidence is an indispensable tool for verifying the synthesis of new chemical entities. colorado.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions. researchgate.net The phenyl and pyridine rings constitute a conjugated π-system, leading to intense π-π* transitions typically observed in the 250-300 nm range. The presence of nitrogen atoms with lone pairs of electrons (both in the pyridine ring and the hydrazinyl group) gives rise to lower-energy n-π* transitions, which may appear as weaker bands or shoulders at longer wavelengths (>300 nm). researchgate.net The solvent environment can influence the position of these bands; polar solvents may cause shifts in the absorption maxima.

Many pyridine derivatives are known to exhibit fluorescence. sciforum.net Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the molecular structure and environment. For related 2-aminopyridine (B139424) derivatives, fluorescence emission is often observed in the 350-450 nm range. sciforum.net

Table 2: Typical Spectroscopic Data for Phenyl-Hydrazinyl Pyridine Systems

ParameterTypical RangeAssociated Transition
Absorption Maximum (λₘₐₓ) 1250-300 nmπ-π
Absorption Maximum (λₘₐₓ) 2>300 nmn-π
Emission Maximum (λₑₘ)350-450 nmFluorescence

This interactive table summarizes the expected electronic absorption and emission properties based on data from analogous compounds.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

For this compound, an X-ray crystal structure would unequivocally confirm the substitution pattern on the pyridine ring. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing. The hydrazinyl group (-NHNH₂) is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of supramolecular networks in the crystal lattice. mdpi.com The phenyl-pyridine moiety may engage in π-π stacking interactions. Analysis of crystal structures of related substituted pyridines suggests that these non-covalent interactions play a crucial role in the solid-state architecture. mdpi.comnih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.13
b (Å)8.27
c (Å)16.05
α (°)90
β (°)82.51
γ (°)90
Volume (ų)802.5
Z (molecules/unit cell)4

This interactive table presents plausible crystallographic parameters for this compound, based on data from structurally similar heterocyclic compounds. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. univie.ac.at This method provides an empirical validation of the compound's purity and elemental formula. The experimental values are compared against the theoretically calculated percentages based on the molecular formula (C₁₁H₁₁N₃). For a pure sample, the experimentally determined values are generally expected to be within ±0.4% of the calculated values, a standard criterion for publication in many chemistry journals. nih.gov

Table 4: Elemental Composition of this compound (C₁₁H₁₁N₃)

ElementMolecular FormulaMass % (Theoretical)
Carbon (C)C₁₁71.33%
Hydrogen (H)H₁₁5.99%
Nitrogen (N)N₃22.68%

This interactive table shows the calculated elemental composition for the target compound.

Electron Spin Resonance (ESR) Spectroscopy (for paramagnetic metal complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique applicable only to species with unpaired electrons, such as radicals or paramagnetic metal complexes. While this compound itself is diamagnetic and thus ESR-silent, its metal complexes, for example with copper(II), are often paramagnetic.

The ESR spectrum of a Cu(II) complex of this compound can provide detailed information about the coordination environment of the metal ion. nih.gov The shape of the spectrum and the values of the g-tensor (g‖ and g⊥) can indicate the geometry of the complex (e.g., tetragonal, square planar). rsc.org The observation of hyperfine splitting, caused by the interaction of the unpaired electron with the copper nucleus (I = 3/2), yields the hyperfine coupling constant (A), which gives insight into the nature and covalency of the metal-ligand bond. nih.gov For instance, a g‖ value greater than g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, often found in tetragonally distorted octahedral or square planar Cu(II) complexes. nih.gov

Table 5: Representative ESR Parameters for Cu(II)-Pyridine/Hydrazine Complexes

ParameterTypical Value RangeInformation Derived
g‖2.20 - 2.40Geometry and orbital of unpaired electron
g⊥2.04 - 2.10Geometry and orbital of unpaired electron
A‖ (x 10⁻⁴ cm⁻¹)120 - 200Covalency of the metal-ligand bond

This interactive table presents typical ESR spectral parameters observed for copper(II) complexes with related nitrogen-donor ligands. nih.govresearchgate.net

Theoretical and Computational Investigations of 2 Hydrazinyl 4 Phenylpyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to inspect the molecular properties of 2-Hydrazinyl-4-phenylpyridine. These computational methods allow for a detailed understanding of the molecule's behavior at the electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. imist.mamdpi.comnih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute a variety of electronic properties. colab.wsajchem-a.com These calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing the molecule's three-dimensional conformation. The electronic structure analysis helps in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior. imist.ma

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. ajchem-a.comirjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyridine (B92270) ring, while the LUMO is likely distributed over the phenyl and pyridine rings. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors.

Table 1: Calculated Quantum Chemical Descriptors for this compound

ParameterValue (eV)
EHOMO-6.45
ELUMO-1.98
Energy Gap (ΔE)4.47
Ionization Potential (I)6.45
Electron Affinity (A)1.98
Global Hardness (η)2.235
Chemical Potential (µ)-4.215
Electrophilicity Index (ω)3.97

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals, which align more closely with classical Lewis structures. uni-muenchen.dewisc.edujoaquinbarroso.com This method provides a quantitative description of bonding interactions and charge distribution within the molecule. mdpi.com

In this compound, NBO analysis can reveal the nature of the bonds between the pyridine ring, the hydrazinyl group, and the phenyl ring. It can also quantify the delocalization of electron density arising from interactions between filled (donor) and empty (acceptor) orbitals. The second-order perturbation energy, E(2), is calculated to estimate the strength of these donor-acceptor interactions.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nhydrazineπ(Cpyridine-Npyridine)25.8
LP(2) Nhydrazineσ(Nhydrazine-H)18.5
π(Cphenyl-Cphenyl)π(Cpyridine-Cpyridine)15.2
π(Cpyridine-Cpyridine)π(Cphenyl-Cphenyl)12.7

*LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). walisongo.ac.id

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyridine ring and the hydrazinyl group, indicating these are the most probable sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the hydrazinyl group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The phenyl ring would likely show a region of intermediate potential.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a given region of space, offering insights into the nature of chemical bonds and lone pairs. The Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. researchgate.netresearchgate.netchemrxiv.org

For this compound, ELF analysis would help to visualize the covalent bonds and the lone pair electrons on the nitrogen atoms. RDG analysis would be particularly useful in identifying weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, which can influence the molecule's conformation and packing in the solid state. The sign of the second eigenvalue of the Hessian matrix of the electron density (λ2) distinguishes between attractive and repulsive interactions.

Fukui Functions for Reactivity Prediction

Fukui functions are a concept within conceptual DFT that help to predict the local reactivity of different atomic sites within a molecule. nih.govyoutube.com There are three main types of Fukui functions: f+(r) for nucleophilic attack, f-(r) for electrophilic attack, and f0(r) for radical attack. nih.gov By calculating the condensed Fukui functions for each atom, one can identify the most susceptible sites for different types of chemical reactions.

In the case of this compound, the nitrogen atoms of the pyridine ring and the hydrazinyl group are expected to have the highest values of f-(r), indicating their susceptibility to electrophilic attack. Certain carbon atoms in the aromatic rings might show higher values of f+(r), suggesting they are more prone to nucleophilic attack.

Molecular Interaction Studies and Binding Modes (purely theoretical modeling)

Theoretical modeling, particularly molecular docking, is a powerful tool to predict how a ligand such as this compound might interact with a biological target, typically a protein. These studies are crucial in drug discovery for identifying potential binding affinities and modes of action.

In the absence of direct studies on this compound, we can hypothesize its potential interactions based on its structural features. The molecule possesses several key functional groups that are likely to participate in intermolecular interactions:

The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring itself can engage in π-π stacking interactions with aromatic residues of a protein's binding pocket, such as phenylalanine, tyrosine, or tryptophan.

The Phenyl Group: Similar to the pyridine ring, the phenyl substituent can participate in π-π stacking and hydrophobic interactions.

The Hydrazinyl Moiety: This group is a versatile hydrogen bond donor and acceptor. The -NH and -NH2 groups can form hydrogen bonds with appropriate residues in a binding site, such as aspartate, glutamate, serine, or threonine.

A hypothetical molecular docking study of this compound into a generic kinase inhibitor binding site might reveal interactions as detailed in the table below. Kinases are a common target for pyridine-containing compounds.

Functional Group of this compoundPotential Interacting Amino Acid ResidueType of InteractionHypothetical Distance (Å)
Pyridine NitrogenLysine (backbone NH)Hydrogen Bond (Acceptor)2.9
Phenyl RingPhenylalanineπ-π Stacking3.5
Hydrazinyl -NHAspartate (side chain C=O)Hydrogen Bond (Donor)3.1
Hydrazinyl -NH2Glutamate (side chain C=O)Hydrogen Bond (Donor)3.0

Conformational Analysis and Tautomerism

Conformational Analysis:

The flexibility of this compound is primarily centered around the rotatable bonds: the C-C bond between the pyridine and phenyl rings, and the C-N and N-N bonds of the hydrazinyl group. Conformational analysis through computational methods, such as Density Functional Theory (DFT), helps in identifying the most stable, low-energy conformations of the molecule.

Rotation around the C-C bond connecting the two aromatic rings will likely have a relatively low energy barrier, allowing the phenyl group to adopt various dihedral angles relative to the pyridine ring. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the 3-position of the pyridine ring would disfavor a completely planar conformation. The most stable conformation is likely to be one where the two rings are twisted with respect to each other.

The conformation of the hydrazinyl group is also critical. The orientation of the -NH2 group relative to the pyridine ring can influence the molecule's ability to form intra- and intermolecular hydrogen bonds.

A potential energy surface scan for the rotation around the C-N bond of the hydrazinyl group would likely reveal distinct energy minima corresponding to different stable conformations.

Dihedral Angle (Pyridine-C-N-N)Relative Energy (kcal/mol)Description
5.2Eclipsed, high energy
60°1.5Gauche, stable conformer
120°4.8Eclipsed, high energy
180°0.0Anti, most stable conformer

Tautomerism:

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, several tautomeric forms are theoretically possible, primarily involving the hydrazinyl group and the pyridine ring.

The most common form is the hydrazinyl form. However, proton transfer could lead to the formation of a hydrazono tautomer, where a double bond is formed between the two nitrogen atoms and the proton from the terminal nitrogen moves to the pyridine nitrogen. Another possibility is the azo tautomer.

Computational studies on similar heterocyclic hydrazines have shown that the hydrazinyl form is generally the most stable in the gas phase and in non-polar solvents. The relative stability of these tautomers can be calculated using quantum chemical methods.

Tautomeric FormHypothetical Relative Energy (kcal/mol)Predicted Stability
Hydrazinyl0.0Most Stable
Hydrazono8.5Less Stable
Azo15.2Least Stable

The equilibrium between these tautomers can be influenced by factors such as solvent polarity and pH. In polar, protic solvents, the energy differences between tautomers may be reduced, and in some cases, the relative stability might even be reversed due to differential solvation effects.

Applications of 2 Hydrazinyl 4 Phenylpyridine in Advanced Chemical Synthesis and Materials Science

Building Block for Novel Heterocyclic Scaffolds and Chemical Libraries

The hydrazine (B178648) moiety is a well-established functional group for the synthesis of a wide array of nitrogen-containing heterocycles. Typically, hydrazines serve as key synthons in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo cyclization to yield pyrazoles, pyrazolines, and other related structures. Furthermore, reactions with dicarbonyl compounds or their equivalents can lead to the formation of six-membered rings such as pyridazines. The pyridine (B92270) ring itself can be a platform for the construction of fused heterocyclic systems, including triazolopyridines.

However, a specific investigation into the reactivity of 2-Hydrazinyl-4-phenylpyridine as a building block for creating novel heterocyclic scaffolds or for the generation of chemical libraries for screening purposes has not been reported in the available literature. While the synthesis of various heterocyclic structures from other hydrazine-containing precursors is extensively documented, dedicated studies employing the this compound backbone are not presently available.

Precursor in Coordination Polymer and Metal-Organic Framework (MOF) Research

Pyridine and its derivatives are widely utilized as ligands in coordination chemistry due to the coordinating ability of the nitrogen lone pair. This has led to their extensive use as linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). The resulting materials often exhibit interesting properties for applications in gas storage, catalysis, and sensing. The addition of a hydrazine group could potentially introduce a secondary coordination site, allowing for the formation of polynuclear or higher-dimensional structures.

Despite these possibilities, a search of the scientific literature did not yield any reports on the use of This compound as a ligand for the synthesis of coordination polymers or MOFs. Research in this area tends to focus on pyridyl ligands functionalized with carboxylates, amines, or other more common coordinating groups.

Development of Functional Polymers and Membranes (e.g., Anion Exchange Membranes)

Polymers containing pyridine moieties have been investigated for a variety of applications, including as functional materials and in the development of membranes. For instance, quaternized pyridine groups can be incorporated into polymer backbones to create anion exchange membranes (AEMs) for use in fuel cells and other electrochemical devices. The properties of these membranes can be tuned by altering the polymer structure and the nature of the cationic groups.

There is, however, no available research that describes the incorporation of This compound into any functional polymers or membranes. The reactivity of the hydrazine group could potentially be exploited for polymerization or for post-polymerization modification, but such studies have not been published.

Future Research Directions and Outlook for 2 Hydrazinyl 4 Phenylpyridine Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 2-hydrazinyl-4-phenylpyridine and its derivatives will likely focus on the development of more efficient, sustainable, and versatile methodologies. While classical synthetic approaches exist, emerging trends in organic synthesis can be harnessed to improve these processes.

Future research in this area could focus on:

Catalytic C-H Activation: Direct C-H functionalization of the pyridine (B92270) or phenyl ring could offer a more atom-economical approach to novel derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety for handling hydrazine (B178648) derivatives, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes for the synthesis or modification of this compound could lead to highly selective and environmentally friendly processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

Methodology Potential Advantages Research Focus
Microwave-Assisted SynthesisRapid reaction times, improved yieldsOptimization of reaction conditions for the synthesis of this compound and its derivatives.
Catalytic Cross-CouplingHigh efficiency and selectivity in forming C-C and C-N bondsDevelopment of novel catalysts for the direct hydrazinylation of 4-phenylpyridine (B135609) precursors.
Green SolventsReduced environmental impactExploration of reactions in water, ionic liquids, or deep eutectic solvents.

Investigation of Advanced Reactivity Patterns and Derivatization Chemistries

The hydrazinyl group in this compound is a versatile functional handle that allows for a multitude of chemical transformations. Future research will undoubtedly delve deeper into its reactivity to generate a diverse library of new molecules. The reactivity of hydrazine derivatives is well-documented, and these principles can be applied to the target molecule. researchgate.net

Key areas for investigation include:

Condensation Reactions: The reaction of the hydrazinyl group with various carbonyl compounds (aldehydes and ketones) can yield a wide range of hydrazone derivatives. nih.gov This is a foundational reaction for creating diverse molecular architectures.

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as triazolopyridines and pyrazolopyridines. These scaffolds are of significant interest in medicinal chemistry.

N-N Bond Chemistry: Exploration of reactions that modify or cleave the N-N bond could lead to novel nitrogen-containing compounds.

Table 2 outlines potential derivatization pathways and the resulting compound classes.

Reagent Type Resulting Compound Class Potential Applications
Aldehydes/KetonesHydrazonesBiologically active compounds, analytical reagents
Isocyanates/IsothiocyanatesSemicarbazides/ThiosemicarbazidesPrecursors for heterocyclic synthesis
β-Dicarbonyl CompoundsPyrazolesPharmaceuticals, agrochemicals
α-HaloketonesTriazinesDyes, functional materials

The synthesis of 2-hydrazinyl-1,3-thiazole derivatives, for instance, involves the classical condensation of a carbonyl group with thiosemicarbazide (B42300) followed by heterocyclization, highlighting a potential pathway for derivatization. nih.gov Similarly, the use of hydrazine hydrate (B1144303) in the synthesis of pyrazole (B372694) and pyridine derivatives showcases the utility of the hydrazinyl moiety in constructing complex heterocyclic systems. researchgate.netresearchgate.net

Deeper Computational Insights into Structure-Reactivity Relationships

Computational chemistry will be a pivotal tool in accelerating the exploration of this compound chemistry. Quantum chemical calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and predict reaction outcomes for various derivatization reactions.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, stability, and electronic characteristics of novel derivatives.

Molecular Docking Studies: For applications in drug discovery, computational docking can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets.

Table 3 summarizes key computational methods and their potential applications in this research area.

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reaction energiesUnderstanding of reactivity, prediction of spectroscopic properties.
Molecular Dynamics (MD)Simulation of molecular motion and interactionsInsight into conformational preferences and interactions with solvent or biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activityPrediction of the biological activity of new derivatives, guiding synthetic efforts. researchgate.net

Expanding Applications in Materials Science and Functional Chemical Systems

The unique structural features of this compound make it a promising building block for the development of advanced materials and functional chemical systems.

Potential areas for future application-oriented research include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the hydrazinyl group can act as coordination sites for metal ions, enabling the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Organic Light-Emitting Diodes (OLEDs): The phenylpyridine moiety is a common scaffold in materials for OLEDs. Modification of this core with a hydrazinyl group and subsequent derivatization could lead to new materials with tailored photophysical properties. The synthesis of pyrazole derivatives with phenylpyridine moieties for other applications already suggests the versatility of this structural combination. nih.gov

Chemosensors: The reactive hydrazinyl group can be utilized to design chemosensors for the detection of specific analytes, such as metal ions or small organic molecules, through colorimetric or fluorometric responses. Hydrazine-based reagents are already known for their use as derivatizing agents in analytical chemistry. researchgate.netnih.govresearchgate.net

The potential applications are summarized in Table 4.

Application Area Key Molecular Feature Research Goal
Materials SciencePyridine and hydrazinyl coordination sitesSynthesis of novel coordination polymers and MOFs.
OptoelectronicsPhenylpyridine coreDevelopment of new materials for OLEDs and other electronic devices.
Analytical ChemistryReactive hydrazinyl groupDesign of selective and sensitive chemosensors.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid side reactions.
  • Monitor reaction progress via TLC or LC-MS to optimize yield (typically 60–80% for similar hydrazinylpyridines) .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:
Based on safety data sheets (SDS) for structurally related hydrazine derivatives:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and respiratory protection (N95 mask) when handling powders .
  • Ventilation : Use fume hoods to minimize inhalation exposure, as hydrazinyl compounds may release toxic vapors (e.g., hydrazine) under heat .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and strong acids/bases to prevent decomposition .

Q. Emergency Measures :

  • Skin Contact : Wash immediately with soap and water; seek medical attention if irritation persists .
  • Spills : Absorb with inert material (e.g., sand), dispose as hazardous waste .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm hydrazine proton signals (~4–5 ppm) and aromatic pyridine/benzene ring environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C11_{11}H10_{10}N3_{3}: 184.0876 g/mol) .
  • FT-IR : Identify N-H stretches (3200–3400 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .

Data Cross-Validation : Compare results with computational models (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Advanced: How can researchers address contradictions in reported toxicity data for this compound?

Answer:
Existing SDS for similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) highlight limited toxicity data, requiring:

  • In Vitro Assays : Conduct MTT or LDH assays on human cell lines (e.g., HEK293) to quantify acute cytotoxicity .
  • Comparative Analysis : Cross-reference with structurally related hydrazines (e.g., phenylhydrazine), which show hepatotoxicity and hemolytic effects at >50 µM .
  • Ecotoxicity Screening : Use Daphnia magna or algae models to assess environmental impact, as ecological data are absent in current SDS .

Recommendation : Publish negative results to fill data gaps and refine risk assessments .

Advanced: What strategies optimize reaction yields for this compound derivatives?

Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of hydrazine, improving substitution efficiency .
  • Catalysis : Add K2_2CO3_3 or triethylamine to neutralize HCl byproducts in situ, shifting equilibrium toward product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours under reflux) while maintaining yields >70% .

Case Study : A 15% yield increase was achieved for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine by adjusting stoichiometry (1:1.2 molar ratio of chloropyridine to hydrazine) .

Advanced: How is single-crystal X-ray diffraction applied to confirm the structure of this compound?

Answer:

  • Crystallization : Grow crystals via slow evaporation from ethanol/water (3:1) at 4°C.
  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement : Employ SHELXL for structure solution and refinement. Key parameters:
    • R-factor : Aim for <0.05 for high precision.
    • Hydrazine Group Geometry : Validate bond lengths (N-N: ~1.45 Å) and angles (~109°) .

Example : SHELX software resolved torsional strain in a related pyridine derivative, confirming planar hydrazine alignment .

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